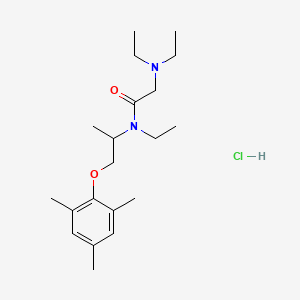
2-(Diethylamino)-N-ethyl-N-(1-mesityloxy-2-propyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Impurity 20 involves the reduction of (4-chlorophenyl)(phenyl)methanone using sodium borohydride in methanol. The reaction is carried out at 0°C and then stirred at room temperature for an hour .
Industrial Production Methods: Industrial production of Cetirizine Impurity 20 follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain purity and yield. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Cetirizine Impurity 20 undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide to form cetirizine N-oxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cetirizine N-oxide.
Reduction: Various reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Cetirizine Impurity 20 is extensively used in scientific research for:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for cetirizine and its impurities.
Pharmaceutical Research: It helps in understanding the stability and degradation pathways of cetirizine, aiding in the development of more stable formulations.
Quality Control: Employed in quality control laboratories to ensure the purity and efficacy of cetirizine-containing products.
Mecanismo De Acción
Cetirizine Impurity 20, being a related compound to cetirizine, shares some similar mechanisms of action. Cetirizine primarily works by selectively inhibiting peripheral H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms . The impurity itself may not have significant pharmacological effects but is crucial in understanding the overall stability and efficacy of cetirizine formulations.
Comparación Con Compuestos Similares
Cetirizine Impurity A: (RS)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine.
Cetirizine Impurity B: 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride.
Cetirizine Impurity G: Certified reference material used in pharmaceutical research.
Uniqueness: Cetirizine Impurity 20 is unique due to its specific structure and formation pathway during the synthesis and degradation of cetirizine. It serves as a critical marker for the quality control and stability studies of cetirizine formulations, making it indispensable in pharmaceutical research and development.
Propiedades
Número CAS |
97702-94-8 |
|---|---|
Fórmula molecular |
C20H35ClN2O2 |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-ethyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H34N2O2.ClH/c1-8-21(9-2)13-19(23)22(10-3)18(7)14-24-20-16(5)11-15(4)12-17(20)6;/h11-12,18H,8-10,13-14H2,1-7H3;1H |
Clave InChI |
QKXTYGQCJWRCRS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(CC)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


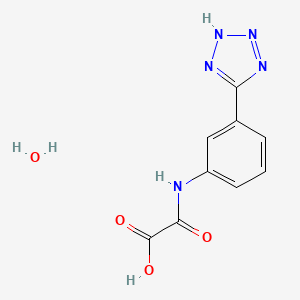
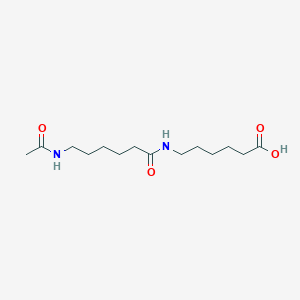
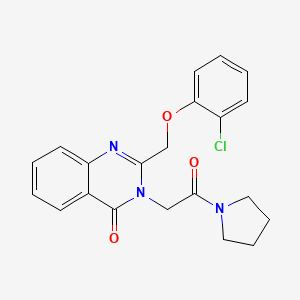
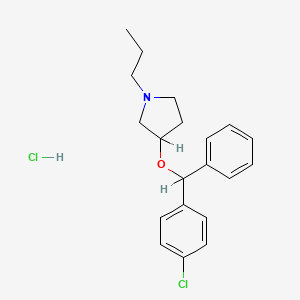
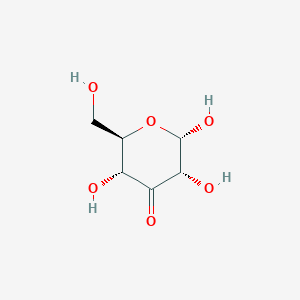

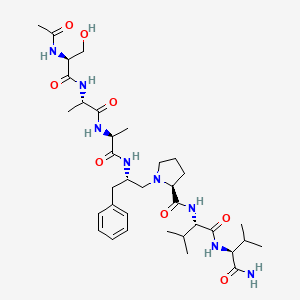
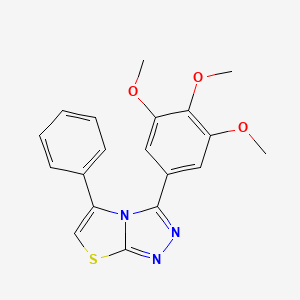
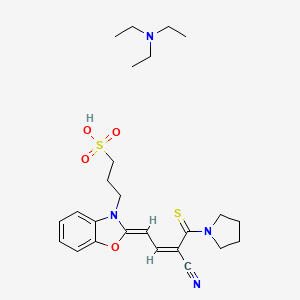
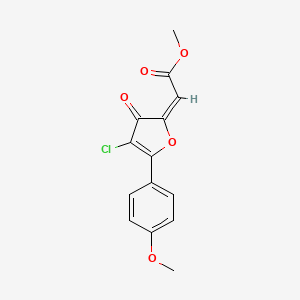


![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)

